molecular formula C21H19ClN2 B13884706 6-Chloro-2-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline CAS No. 84571-54-0

6-Chloro-2-methyl-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13884706
CAS No.: 84571-54-0
M. Wt: 334.8 g/mol
InChI Key: PTCFYPXDPWSWGQ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with a similar core structure but different substituents.

    2,4-Diphenylquinazoline: Lacks the chloro and methyl groups but shares the diphenyl substituents.

    6-Chloroquinazoline: Similar structure but without the diphenyl and methyl groups.

Uniqueness

6-Chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the diphenyl groups contribute to its stability and potential interactions with biological targets .

Properties

CAS No.

84571-54-0

Molecular Formula

C21H19ClN2

Molecular Weight

334.8 g/mol

IUPAC Name

6-chloro-2-methyl-2,4-diphenyl-3,4-dihydro-1H-quinazoline

InChI

InChI=1S/C21H19ClN2/c1-21(16-10-6-3-7-11-16)23-19-13-12-17(22)14-18(19)20(24-21)15-8-4-2-5-9-15/h2-14,20,23-24H,1H3

InChI Key

PTCFYPXDPWSWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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